molecular formula C11H7F3O3 B3049676 2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid CAS No. 215122-16-0

2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid

Cat. No.: B3049676
CAS No.: 215122-16-0
M. Wt: 244.17 g/mol
InChI Key: QSLSQLYQCKEGMS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-2H-chromene-3-carboxylic Acid (CAS 215122-16-0) is an organic compound with the molecular formula C11H7F3O3 and a molecular weight of 244.17 g/mol . It belongs to the class of organic compounds known as 1-benzopyrans, which are organic aromatic compounds containing a benzene ring fused to a pyran ring . This compound serves as a crucial chemical scaffold in medicinal chemistry and pharmaceutical research, particularly in the development of novel anti-inflammatory therapeutics . Derivatives based on the 2-trifluoromethyl-2H-chromene skeleton have demonstrated multiple biological activities, with a significant role as selective cyclooxygenase-2 (COX-2) inhibitors . Research indicates that these derivatives can be synthesized and applied as potent selective COX-2 inhibitors, demonstrating outstanding anti-inflammatory and analgesic efficacy in various biological models such as the air pouch, paw edema, and adjuvant-induced arthritis (AIA) models . The compound's structure, featuring a carboxylic acid group at the 3-position on the chromene ring, is common in many reported COX-2 inhibitor frameworks . The presence of the trifluoromethyl group is a significant feature in modern drug design, as introducing fluorine atoms into organic compounds is a established strategy for enhancing or modifying their original biological activities and metabolic stability . This product is intended for research purposes such as hit identification, lead optimization, and the exploration of structure-activity relationships in drug discovery campaigns. It is offered For Research Use Only, and is not intended for diagnostic or therapeutic applications. Proper storage conditions should be observed to maintain the integrity of the product.

Properties

IUPAC Name

2-(trifluoromethyl)-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O3/c12-11(13,14)9-7(10(15)16)5-6-3-1-2-4-8(6)17-9/h1-5,9H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLSQLYQCKEGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(O2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436053
Record name 2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215122-16-0
Record name 2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, with an alkyne or alkene under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromenes with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antitumor Activity
Recent studies have demonstrated that derivatives of 2H-chromenes, including 2-(trifluoromethyl)-2H-chromene-3-carboxylic acid, exhibit promising biological activities. Specifically, they have shown antiviral properties against several viruses and potential antitumor effects. For instance, a study highlighted the synthesis of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid, which was characterized for its biological activity, indicating its potential as an antiviral agent .

Mechanisms of Action
The mechanisms underlying the biological activities of these compounds often involve the inhibition of viral replication and modulation of cellular pathways related to cancer progression. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the chromene structure, which may contribute to its efficacy .

Photochemistry

Photoracemization Processes
The compound has been investigated for its ability to undergo photoracemization, a process where enantiomers can be converted into one another under UV light exposure. This property is particularly useful in asymmetric synthesis, allowing for the generation of specific enantiomers required in pharmaceuticals . The photochemical behavior of this compound derivatives has been explored to optimize conditions for maximum yield and selectivity in enantioselective reactions.

Synthesis and Material Science

Synthesis Techniques
Various synthetic routes have been developed to obtain this compound and its derivatives. For example, microwave-assisted synthesis has been shown to improve yields and reduce reaction times compared to conventional methods . This efficiency makes it an attractive target for further research and development in material sciences.

Applications in Polymer Chemistry
The incorporation of chromene derivatives into polymer matrices has been studied for their potential use in creating advanced materials with unique optical properties. The trifluoromethyl group can impart desirable characteristics such as increased thermal stability and enhanced solubility in organic solvents, making these materials suitable for various applications including coatings and electronic devices .

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to modulation of biological processes. For example, it can inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing their activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The bioactivity of chromene-3-carboxylic acid derivatives is highly sensitive to substituent variations. Key analogs and their properties are summarized below:

Key Research Findings

COX-2 Inhibition: The (2R)-enantiomer of 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid demonstrated superior COX-2 inhibition (IC₅₀ = 0.11 µM) compared to non-halogenated analogs. The trifluoromethyl group enhances hydrophobic interactions within the COX-2 active site . Replacement of -CF₃ with -Cl or -F at position 2 reduces activity, underscoring the importance of the trifluoromethyl group for potency .

Synthetic Accessibility: Enantioselective synthesis of the (2S)-isomer employs chiral catalysts to achieve >90% enantiomeric excess, critical for pharmaceutical development . Analogs with bulky substituents (e.g., 7-(diethylamino)-4-CF₃) require multistep syntheses, limiting scalability .

Pharmacokinetic Properties :

  • Ocarocoxib (6-OCF₃ analog) exhibits improved metabolic stability over parent compounds due to reduced oxidative metabolism at the 6-position .

Limitations and Challenges

  • Solubility Issues : The hydrophobic -CF₃ group contributes to poor aqueous solubility, necessitating formulation strategies like salt formation .
  • Toxicity Concerns : Halogenated derivatives (e.g., 6,8-dichloro) show elevated hepatotoxicity in preclinical models .

Biological Activity

2-(Trifluoromethyl)-2H-chromene-3-carboxylic acid is a compound that has garnered interest due to its potential biological activities, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). The trifluoromethyl group significantly influences the compound's pharmacological properties, making it a subject of various studies aimed at understanding its biological mechanisms and therapeutic applications.

Chemical Structure and Properties

The compound features a chromene backbone with a trifluoromethyl group at the 2-position and a carboxylic acid functional group at the 3-position. The presence of the trifluoromethyl group enhances lipophilicity and may contribute to increased biological activity through interactions with target proteins.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities, including:

  • Anti-inflammatory Properties : The compound is recognized for its ability to selectively inhibit COX-2, which is implicated in inflammatory processes. Studies suggest that certain enantiomers of this compound demonstrate higher potency against COX-2 compared to COX-1, making them promising candidates for treating inflammatory diseases such as arthritis and cancer .
  • Antioxidant Activity : Some derivatives have shown potential as free radical scavengers, contributing to their protective effects against oxidative stress .
  • Antimicrobial Activity : Research has highlighted the antimicrobial properties of related chromene compounds, suggesting that this compound may also possess similar effects .

Inhibition Studies

A study focusing on the structure-activity relationship (SAR) of 3-nitro derivatives found that long-chain amino-functionalized congeners exhibited significantly enhanced affinity for the P2Y6 receptor. For instance, one derivative had an IC50 value of 162 nM, indicating strong antagonistic activity . This suggests that modifications to the chromene structure can lead to improved biological efficacy.

Docking Studies

Molecular docking studies have revealed important interactions between the trifluoromethyl group and enzyme active sites. The presence of fluorine atoms facilitates hydrogen bonding and halogen bonding interactions, which are crucial for binding affinity and selectivity towards targets such as cyclooxygenase enzymes .

Cytotoxicity Assessments

In vitro evaluations against various cancer cell lines, including MCF-7 (breast cancer), demonstrated moderate cytotoxicity for some derivatives. For example, specific compounds showed IC50 values ranging from 9.10 μM to 34.2 μM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential utility in treating cognitive disorders linked to Alzheimer’s disease .

Data Table: Summary of Biological Activities

Activity Compound IC50 Value (µM) Notes
COX-2 InhibitionThis compoundVaries by enantiomerSelective over COX-1
Antioxidant ActivityVarious derivativesVariesEffective in scavenging free radicals
Antimicrobial ActivityRelated chromenesVariesEffective against several bacterial strains
CytotoxicityMCF-7 cell line9.10 - 34.2Potential in cancer treatment

Q & A

Q. What are the common synthetic routes for 2-(trifluoromethyl)-2H-chromene-3-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves multi-step reactions, such as coupling trifluoromethyl-containing precursors with chromene derivatives. For example, Suzuki-Miyaura cross-coupling (using boronic acids) or ester hydrolysis can generate the carboxylic acid moiety. Intermediates are characterized via LCMS (e.g., m/z 366 [M+H]⁺) and HPLC (retention time ~1.23–1.26 minutes under SQD-FA05/SMD-TFA05 conditions) to confirm purity and molecular weight .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

  • Methodological Answer :
  • LCMS/HPLC : Used for real-time monitoring of reaction progress and assessing purity .
  • NMR : ¹H/¹³C NMR and ¹⁹F NMR (for CF₃ groups) are essential for confirming regiochemistry and substitution patterns. For example, the trifluoromethyl group shows distinct splitting patterns in ¹⁹F NMR .
  • X-ray crystallography : SHELX-based refinement (e.g., SHELXL for small-molecule structures) provides atomic-level resolution of the chromene ring and trifluoromethyl positioning .

Q. How can computational tools assist in predicting the reactivity of this compound?

  • Methodological Answer : Software like Mercury CSD enables visualization of crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the carboxylic acid group). Density Functional Theory (DFT) calculations can predict electronic properties of the trifluoromethyl group, such as its electron-withdrawing effects on the chromene ring .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

  • Methodological Answer : Discrepancies often arise in crystallographic refinement (e.g., disordered trifluoromethyl groups) or NMR signal assignments. Strategies include:
  • Cross-validating crystallographic data with SHELXD (for phase resolution) and Mercury (for void analysis) .
  • Using dynamic NMR to study rotational barriers in the trifluoromethyl group .
  • Revisiting synthetic conditions (e.g., solvent polarity, temperature) to minimize conformational ambiguity .

Q. What strategies optimize the regioselectivity of trifluoromethyl group introduction in chromene derivatives?

  • Methodological Answer :
  • Electrophilic fluorination : Use of CF₃-containing reagents (e.g., Togni’s reagent) under controlled pH to direct substitution.
  • Steric effects : Bulky directing groups on the chromene ring can enhance regioselectivity during coupling reactions .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

Q. How does the trifluoromethyl group influence the compound’s biological or material properties?

  • Methodological Answer :
  • Lipophilicity : The CF₃ group increases logP values, impacting membrane permeability (measured via HPLC retention time shifts) .
  • Electron effects : Stabilizes charge-transfer complexes in chromene-based materials (studied via UV-Vis spectroscopy and cyclic voltammetry).
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition profiles influenced by CF₃ substitution .

Key Considerations for Researchers

  • Avoid common pitfalls : Ensure trifluoromethyl group stability under acidic/basic conditions during synthesis .
  • Data reproducibility : Cross-validate structural assignments using multiple techniques (e.g., NMR + X-ray) to mitigate errors .
  • Ethical compliance : Adhere to safety protocols for handling fluorinated compounds (e.g., PPE guidelines in ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
Reactant of Route 2
2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid

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